27-O-(tert-Butyldimethylsilyl)withaferin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
27-O-(tert-Butyldimethylsilyl)withaferin A is a natural withanolide, a type of steroidal lactone, derived from the plant Withania somnifera, commonly known as Ashwagandha. This compound is known for its potent biological activities, particularly its ability to induce apoptosis (programmed cell death) in cancer cells. It has shown antiproliferative effects against various human cancer cell lines, including HeLa, A-549, and MCF-7, as well as normal Vero cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 27-O-(tert-Butyldimethylsilyl)withaferin A involves the protection of the hydroxyl group at the 27th position of withaferin A with a tert-butyldimethylsilyl (TBDMS) group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of withaferin A from Withania somnifera, followed by its chemical modification to introduce the TBDMS group. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the steroidal backbone, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups present in the compound, converting them to hydroxyl groups.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
27-O-(tert-Butyldimethylsilyl)withaferin A has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other withanolide derivatives.
Biology: Studied for its role in inducing apoptosis and inhibiting cell proliferation in cancer cells.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of various human cancers.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents due to its potent biological activities
Mechanism of Action
The mechanism of action of 27-O-(tert-Butyldimethylsilyl)withaferin A involves the induction of apoptosis in cancer cells. This is achieved through the inhibition of caspase-3 activity, a key enzyme involved in the apoptotic pathway. The compound also disrupts the cytoskeleton of cancer cells, leading to cell death. Additionally, it modulates various signaling pathways, including the NF-κB pathway, which plays a crucial role in cell survival and proliferation .
Comparison with Similar Compounds
Withaferin A: The parent compound from which 27-O-(tert-Butyldimethylsilyl)withaferin A is derived. It also exhibits potent anticancer properties.
Withanone: Another withanolide with similar biological activities, including anticancer and anti-inflammatory effects.
Withanolide D: Known for its neuroprotective and anticancer properties.
Uniqueness: this compound is unique due to the presence of the TBDMS group, which enhances its stability and bioavailability. This modification also allows for selective targeting of specific biological pathways, making it a valuable compound for scientific research and therapeutic applications .
Properties
Molecular Formula |
C34H52O6Si |
---|---|
Molecular Weight |
584.9 g/mol |
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C34H52O6Si/c1-19-16-26(39-30(37)22(19)18-38-41(8,9)31(3,4)5)20(2)23-10-11-24-21-17-29-34(40-29)28(36)13-12-27(35)33(34,7)25(21)14-15-32(23,24)6/h12-13,20-21,23-26,28-29,36H,10-11,14-18H2,1-9H3/t20-,21-,23+,24-,25-,26+,28-,29+,32+,33-,34+/m0/s1 |
InChI Key |
XCXYVTYOGSYQQL-ZKIGBFCOSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.